molecular formula C11H11NO4 B14906959 (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

Cat. No.: B14906959
M. Wt: 221.21 g/mol
InChI Key: GUUVCKWUQHAMTB-ZETCQYMHSA-N
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Description

(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindoline-1,3-dione core. The chiral nature of this compound makes it an important building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione typically involves the ring opening of a chiral epoxide with a nitrogen heterocyclic carbene, followed by oxidative esterification. This method is highly enantioselective and provides good overall yields. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal complexes and catalytic oxidations with peroxides are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindoline core.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce various esters, while reduction can yield alcohols or amines .

Scientific Research Applications

(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is unique due to its chiral nature and the presence of the isoindoline-1,3-dione core. This combination of features makes it a valuable compound in the synthesis of enantiomerically pure molecules and in various research applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2/t7-/m0/s1

InChI Key

GUUVCKWUQHAMTB-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O

Origin of Product

United States

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